molecular formula C10H21NO B1306350 1-(3-Methyl-cyclohexylamino)-propan-2-ol CAS No. 1005032-95-0

1-(3-Methyl-cyclohexylamino)-propan-2-ol

Cat. No. B1306350
M. Wt: 171.28 g/mol
InChI Key: NRPGTWMBGPTPRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related beta-amino alcohols often involves multi-step strategies starting from simple precursors like epichlorohydrin. For instance, the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives is achieved by ring opening of epichlorohydrin followed by ring closure and further reactions with secondary amines and nucleobases . Similarly, the synthesis of other related compounds, such as methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, involves reactions of methyl-1-bromocyclohexane carboxylates with arylamides . These methods demonstrate the versatility of synthetic approaches to access a variety of beta-amino alcohol derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various analytical techniques. For example, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including DFT calculations, are also employed to understand the electronic properties and molecular geometry, as seen in the analysis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .

Chemical Reactions Analysis

The chemical reactivity of these compounds can lead to various transformations. For instance, cyclohexylamine reacts with different aldehydes to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present . Additionally, cyclisation reactions of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates have been studied, showing different regioselectivities and product yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino alcohols and their derivatives are influenced by their molecular structure. The analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, along with their low toxicity, is an example of the pharmacological potential of these compounds . The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition by NMR and fluorescence spectroscopy, demonstrating its utility in chiral discrimination10.

Scientific Research Applications

Volatomics in Inflammatory and Irritable Bowel Disease

Research on volatile organic compounds (VOCs), including propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, highlights their potential as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds, produced by human metabolism, inflammation, and gut microbiota, offer promising applications in personalized medicine through breath and faecal analysis (Van Malderen et al., 2020).

Flavor Compounds in Foods

Branched aldehydes, such as 2-methyl propanal, play a crucial role as flavor compounds in both fermented and non-fermented food products. Their production and degradation pathways from amino acids are essential for controlling the formation of these aldehydes to achieve desired levels in food, indicating their significant impact on the food industry (Smit et al., 2009).

Antimicrobial Effects of Monoterpenes

Monoterpenes, including p-Cymene, have shown a wide range of biological activities, such as antimicrobial effects. These compounds, found in over 100 plant species, have been investigated for their potential to address the urgent need for new substances with antimicrobial properties. This review focuses on p-Cymene's antimicrobial activity, underlying mechanisms of action, and its application potential in human healthcare and biomedical applications (Marchese et al., 2017).

Cyclodextrins in Industrial Applications

Cyclodextrins, cyclic oligosaccharides with a cage-like supramolecular structure, exhibit a wide range of applications due to their inclusion complex forming capability. This has led to significant modifications in the properties of materials with which they complex, making them of great commercial interest in various industries including pharmaceuticals, food, cosmetics, and environmental protection (Valle, 2004).

DNA Methyltransferase Inhibitors in Cancer Treatment

The review of DNA methyltransferase inhibitors outlines their critical role in inhibiting hypermethylation and restoring suppressor gene expression, showcasing their potential in antitumor effects in laboratory models. This highlights the ongoing research into developing new inhibitors for cancer treatment, emphasizing the need for further studies to establish a definitive clinical role for these agents (Goffin & Eisenhauer, 2002).

Future Directions

The future directions for this compound would depend on its potential applications. It could be explored for use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[(3-methylcyclohexyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8)11-7-9(2)12/h8-12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGTWMBGPTPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-cyclohexylamino)-propan-2-ol

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